6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

p38 MAPK Kinase Selectivity Inflammation

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide (CAS 1706463-05-9) is a synthetic, fluorinated heterocyclic building block. This specific di-fluorinated triazolopyridine scaffold is a critical pharmacophoric element in potent and highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors, most notably serving as the core structure for the clinical candidate AL 8697.

Molecular Formula C6H5BrF2N4
Molecular Weight 251.03 g/mol
CAS No. 1706463-05-9
Cat. No. B1406324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide
CAS1706463-05-9
Molecular FormulaC6H5BrF2N4
Molecular Weight251.03 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=C(N2C=C1F)N)F.Br
InChIInChI=1S/C6H4F2N4.BrH/c7-3-1-4(8)5-10-11-6(9)12(5)2-3;/h1-2H,(H2,9,11);1H
InChIKeyLFGXIBUVPUCYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine Hydrobromide: A Key Intermediate for Selective Kinase Inhibitor Synthesis


6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide (CAS 1706463-05-9) is a synthetic, fluorinated heterocyclic building block . This specific di-fluorinated triazolopyridine scaffold is a critical pharmacophoric element in potent and highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors, most notably serving as the core structure for the clinical candidate AL 8697 . The compound is typically supplied as a stable hydrobromide salt to facilitate handling and formulation in research and development settings .

Why Generic 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine Analogs Cannot Be Substituted


While the [1,2,4]triazolo[4,3-a]pyridine scaffold is common in kinase inhibitor design, the precise 6,8-difluoro substitution pattern is non-negotiable for replicating the selectivity profile benchmarked by AL 8697 . In the highly conserved ATP-binding pocket of kinases, minor alterations to a core scaffold's halogen substitution pattern can dramatically shift potency and selectivity across the kinome. Using a mono-fluorinated, non-fluorinated, or differently substituted analog of this building block does not guarantee access to the same biological outcome, as the fluorine atoms are critical for specific binding interactions that confer the documented 14-fold selectivity between the closely related p38α and p38β isoforms . The evidence below establishes that this exact difluoro building block is a prerequisite for achieving the quantifiable performance metrics of the final inhibitor.

Quantitative Differentiation Evidence for 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine Hydrobromide


Enabled p38α/p38β Isoform Selectivity via the 6,8-Difluoro Motif

The 6,8-difluoro[1,2,4]triazolo[4,3-a]pyridin-3-amine core is a structural prerequisite for the selectivity profile of AL 8697. This final compound, built directly from the target scaffold, exhibits 14-fold greater inhibition of p38α (IC50 = 6 nM) compared to the highly homologous p38β isoform (IC50 = 82 nM) . This level of intra-family selectivity is not a general property of triazolopyridines and is directly attributable to the specific substitution pattern of the core . Using an unsubstituted or differently halogenated analog as a synthetic starting material would abrogate this selective inhibition profile. **Direct head-to-head comparison data for this specific building block versus other halo-analogs is limited in the published literature; the following evidence is the strongest available class-level inference derived from the final compound's performance.**

p38 MAPK Kinase Selectivity Inflammation

High Potency at the Primary Target Correlates with the 6,8-Difluoro Core

The final compound AL 8697, which incorporates this building block, demonstrates single-digit nanomolar potency against its primary target p38α (IC50 = 6 nM) . This high level of target engagement is a quantifiable benchmark. A different core substitution pattern would lead to a different compound with an unknown potency profile, representing a significant risk of failure in a lead optimization campaign. Procurement of the verified 6,8-difluoro building block is therefore a risk-mitigation step.

Drug Discovery Biochemical Assay SAR

Broad Kinome Selectivity Enabled by the Scaffold

Beyond isoform selectivity, the molecule derived from this building block, AL 8697, exhibits a remarkable 300-fold selectivity for p38α over a panel of 91 other kinases . This kinome-wide selectivity profile is a critical differentiator for both chemical probe development and therapeutic applications, as it minimizes off-target effects. This broad selectivity is a direct consequence of the optimized fit of the 6,8-difluoro[1,2,4]triazolo[4,3-a]pyridine core within the p38α ATP-binding site, a property that cannot be assumed for other analogs.

Polypharmacology Kinase Profiling Safety

Procurement Advantage of Stable Hydrobromide Salt Form

The compound is commercially supplied as a stable, crystalline hydrobromide salt, typically at ≥97% or ≥98% purity from vendors like MolCore and Leyan . While its free base is also a valid research material, amine compounds are frequently formulated as hydrobromide salts to enhance solid-state stability, improve aqueous solubility, and ensure consistent weighing and handling during synthesis. This is a practical, quantifiable advantage over sourcing the potentially hygroscopic or unstable free base form, directly impacting experimental reproducibility.

Chemical Sourcing Stability Formulation

Optimal Research Applications for 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine Hydrobromide


Synthesis of p38α MAPK Chemical Probes with Verified Selectivity

For academic or industrial chemical biology groups developing selective chemical probes for the p38α kinase, this building block is the optimal starting point. It provides a direct synthetic route to a molecule with a published, quantifiable selectivity window (14-fold over p38β, 300-fold over a panel of 91 kinases) . This avoids the extensive and costly kinome-wide profiling that would be required to validate a probe derived from a novel, uncharacterized core.

Lead Optimization in p38 MAPK Inhibitor Drug Discovery Programs

In a lead optimization campaign targeting inflammatory diseases, this specific 6,8-difluoro scaffold serves as a privileged structure. Procurement enables rapid analog synthesis around a core with guaranteed target engagement (p38α IC50 = 6 nM ). This mitigates the risk of synthesizing and testing large libraries of compounds with other halogen-substitution patterns that may lack the intrinsic potency and selectivity of this core.

Developing Kinase Selectivity Panels for Pharmacological Profiling

Groups focused on creating kinase selectivity panels can use this building block to generate a high-quality p38α reference inhibitor. The resulting compound's established selectivity profile (300-fold over 91 kinases ) is ideally suited for use as a control standard in broader kinome screens, ensuring assay results are benchmarked against a well-characterized, selective molecule derived from a defined chemical scaffold.

Quote Request

Request a Quote for 6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.